Reduced Hydrogen Bond Donors
(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid has one fewer hydrogen bond donor than trans-urocanic acid due to methylation at the imidazole nitrogen, which eliminates one N-H donor capacity [1]. This structural difference is quantifiable and directly affects drug-likeness parameters used in early-stage compound selection.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 hydrogen bond donors |
| Comparator Or Baseline | trans-Urocanic acid (CAS 3465-72-3): 3 hydrogen bond donors |
| Quantified Difference | 33% reduction (from 3 to 2 H-bond donors) |
| Conditions | Calculated from molecular structure; trans-urocanic acid has two N-H donors (imidazole N1 and N3 due to tautomerism) plus carboxylic acid O-H |
Why This Matters
Reduced hydrogen bond donor count correlates with improved membrane permeability and oral bioavailability potential, making the methylated derivative preferable for drug discovery programs targeting intracellular or CNS applications.
- [1] PubChem. trans-Urocanic acid (Compound Summary). Hydrogen Bond Donor Count: 3. View Source
